Projected Human Half-Life: MK-8153 (∼14 h) vs. MK-7145 (∼5 h)
MK-8153 was designed to overcome the short projected human half-life of its predecessor MK-7145. The extended half-life reduces the peak-to-trough ratio, mitigating the risk of excessive peak diuresis associated with short-acting diuretics [1].
| Evidence Dimension | Projected human half-life |
|---|---|
| Target Compound Data | ∼14 hours |
| Comparator Or Baseline | MK-7145: ∼5 hours |
| Quantified Difference | ∼2.8-fold increase |
| Conditions | Projected from preclinical pharmacokinetic data across rat, dog, and rhesus monkey |
Why This Matters
Procurement of MK-8153 is mandatory for studies requiring once-daily dosing feasibility and reduced peak-effect liability that MK-7145 cannot provide.
- [1] Jiang J, Ding FX, Zhou X, Bateman TJ, Dong S, Gu X, et al. Discovery of MK-8153, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic. J Med Chem. 2021;64(11):7691-7701. View Source
